2-Methoxy-1-phenylethyl acetate
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Overview
Description
2-Methoxy-1-phenylethyl acetate is an organic compound with the molecular formula C10H12O3. It is an ester formed from the reaction of 2-methoxy-1-phenylethanol and acetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-phenylethyl acetate typically involves the esterification of 2-methoxy-1-phenylethanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Methoxy-1-phenylethanol+Acetic AcidAcid Catalyst2-Methoxy-1-phenylethyl acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous esterification processes. This involves the use of fixed-bed reactors filled with solid acid catalysts. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-phenylethyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-methoxy-1-phenylethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed:
Hydrolysis: 2-Methoxy-1-phenylethanol and acetic acid.
Oxidation: Corresponding carboxylic acids or aldehydes.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2-Methoxy-1-phenylethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance industry due to its pleasant aroma. It is also used as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-phenylethyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methoxy-1-phenylethanol, which may exert biological effects. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
2-Methoxy-1-phenylethanol: The alcohol precursor to 2-Methoxy-1-phenylethyl acetate.
Phenylacetone: A related compound with a similar aromatic structure.
Phenylacetic acid: Another related compound that can be derived from the oxidation of this compound.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant aroma makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Properties
CAS No. |
91970-57-9 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2-methoxy-1-phenylethyl) acetate |
InChI |
InChI=1S/C11H14O3/c1-9(12)14-11(8-13-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
InChI Key |
UEOQWTZJUWJVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COC)C1=CC=CC=C1 |
Origin of Product |
United States |
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